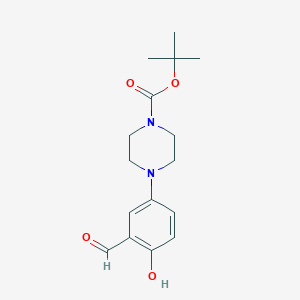

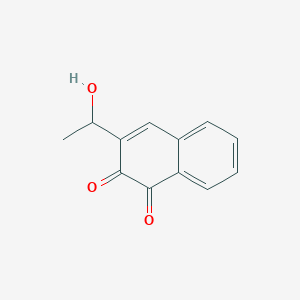

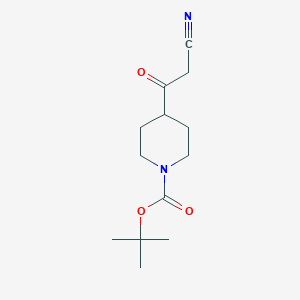

tert-Butyl-4-((trimethylsilyl)oxy)-5,6-dihydropyridin-1(2H)-carboxylat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds, such as tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, has been reported to be efficient and utilizes readily available starting materials . Another synthesis approach involves the use of bismuth-based C-H bond activation and CO2 insertion chemistry, as seen in the synthesis of 3,5-di-tert-butyl-4-hydroxybenzoic acid . These methods may provide insights into potential synthetic routes for the compound of interest.

Molecular Structure Analysis

X-ray diffraction studies have been used to confirm the molecular structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which crystallizes in the triclinic space group . This technique could similarly be applied to determine the molecular structure of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl dihydropyridine derivatives has been explored, such as the reaction of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate with maleic anhydride to form a Diels-Alder endo-adduct . Additionally, Diels-Alder reactions with 2,6-bis(tert-butyldimethylsilyloxy)-3,4-dihydropyridine have been performed to yield various adducts . These studies indicate that the tert-butyl dihydropyridine core is amenable to a range of chemical transformations.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate are not detailed in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, melting points, and stability under various conditions are important characteristics that can be deduced from related compounds . Spectroscopic methods such as NMR and mass spectrometry have been used to confirm the structures of related compounds , which could also be applied to analyze the compound .

Wissenschaftliche Forschungsanwendungen

Konformationsstudien

Diese Verbindung wurde sowohl in Lösung als auch im festen Zustand in Konformationsstudien verwendet . Die Substituenten an der 4-Hydroxygruppe begünstigten eindeutig die s-cis-Anordnung in Richtung der formalen Doppelbindung . Steady-State-kinetische NOE-Messungen der tert-Butyl-, Trimethylsilyl- und Trimethylstannylderivate zeigten eine deutliche Präferenz für diese Konformation in Lösung . Die durch Röntgenbeugung bestimmten Strukturen zeigten das ausschließliche Vorhandensein derselben Konformation im festen Zustand .

Synthese von substituierten Imidazolen

Obwohl es keine direkten Beweise dafür gibt, dass diese Verbindung bei der Synthese von substituierten Imidazolen verwendet wird, ist es erwähnenswert, dass Verbindungen mit ähnlichen Strukturen in solchen Prozessen verwendet wurden . Diese Heterocyclen sind wichtige Bestandteile von funktionellen Molekülen, die in einer Vielzahl von Alltagsanwendungen eingesetzt werden .

Rolle als Schutzgruppe

Das Trimethylstannylderivat dieser Verbindung zeigt fünfbindiges Zinn mit kurzen Kontakten zu den Sauerstoffatomen an der 2- und 4-Position benachbarter Moleküle . Das Zinnzentrum spielt sowohl die Rolle einer Schutzgruppe für die 4-Hydroxy-Einheit als auch die eines Lewis-Säuren gegenüber dem 2-Carbonyl-Sauerstoff .

Potenzielle Verwendung in Aldolreaktionen

Die Röntgenstruktur des Trimethylstannylderivats zeigt einzigartige Merkmale, die mit dem erweiterten Übergangszustand von Aldolreaktionen verglichen werden können . Dies deutet auf eine potenzielle Verwendung dieser Verbindung in Aldolreaktionen hin, obwohl weitere Untersuchungen erforderlich wären, um dies zu bestätigen.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For instance, 4-(tert-Butyldimethylsilyl)oxy benzaldehyde is classified as a highly flammable liquid and vapor. It is harmful if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, is toxic if inhaled, may cause respiratory irritation, and is toxic to aquatic life with long-lasting effects .

Wirkmechanismus

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The compound’s mode of action is related to its structural features. The tert-butyl and trimethylsilyloxy groups attached to the pyridine ring can influence the compound’s reactivity and interaction with other molecules . The trimethylsilyloxy group, in particular, is known to act as a protecting group in organic synthesis, shielding reactive sites on a molecule during a chemical reaction .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific reactions it is involved in. As an intermediate, its primary role is likely to facilitate the synthesis of more complex organic compounds .

Action Environment

The action, efficacy, and stability of “Tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate” can be influenced by various environmental factors. For instance, its stability can be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, it is sensitive to moisture/water , indicating that the presence of water can influence its stability and reactivity.

Eigenschaften

IUPAC Name |

tert-butyl 4-trimethylsilyloxy-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3Si/c1-13(2,3)16-12(15)14-9-7-11(8-10-14)17-18(4,5)6/h7H,8-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMYTVUBQZSSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90444818 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

211108-48-4 | |

| Record name | tert-Butyl 4-((trimethylsilyl)oxy)-5,6-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90444818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)